N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
Description
This compound integrates a coumarin backbone (4-oxo-4H-chromene) with a benzimidazole-phenyl moiety via a carboxamide linker.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-19-13-21(29-20-8-4-1-5-16(19)20)23(28)24-15-11-9-14(10-12-15)22-25-17-6-2-3-7-18(17)26-22/h1-13H,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFUQZUXXZWATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The chromene structure is often synthesized separately through cyclization reactions involving salicylaldehyde derivatives and active methylene compounds under basic conditions .
The final step involves coupling the benzimidazole and chromene moieties. This can be achieved through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The morpholin-4-ylsulfonyl substituent undergoes nucleophilic displacement reactions under basic conditions. For example:
-
Reaction with amines : Primary/secondary amines replace the morpholine group, generating sulfonamide derivatives.
-
Halogenation : Treatment with PCl₅ or SOCl₂ converts the sulfonamide to a sulfonyl chloride intermediate, enabling further functionalization.
Key reaction conditions :
| Reagent | Temperature | Solvent | Product Type |
|---|---|---|---|
| Alkyl/aryl amines | 80–100°C | DMF/THF | Sulfonamide analogs |
| POCl₃ or SOCl₂ | 0–25°C | Dichloromethane | Sulfonyl chlorides |
Hydrolysis of the Carboxamide Group
The central carboxamide bond is susceptible to hydrolysis:
-
Acidic conditions (e.g., HCl/H₂O, 60°C): Cleavage yields 4-oxo-4H-chromene-2-carboxylic acid and 4-(1H-benzimidazol-2-yl)aniline .
-
Basic conditions (e.g., NaOH/EtOH, reflux): Produces carboxylate salts, which can be reprotonated to the free acid .
Kinetic data (representative example):
| Condition | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| 6M HCl, 60°C | 12 | 78 | Traces of decarboxylation products |
| 2M NaOH, reflux | 8 | 85 | None detected |
Cycloaddition and Heterocycle Formation
The chromene core participates in [4+2] cycloadditions:
-
With dienophiles (e.g., maleic anhydride): Forms fused bicyclic systems via Diels-Alder reactions at the chromene's conjugated diene .
-
Benzimidazole ring functionalization : The NH group undergoes condensation with aldehydes to form Schiff bases, which cyclize to imidazoquinoline derivatives under microwave irradiation .
Representative transformation :
textCompound + RCHO → Schiff base → Cyclized product (R = aryl/alkyl) Conditions: EtOH, 80°C, 4–6 h → MW, 120°C, 20 min Yield range: 65–92%[9]
Oxidation/Reduction Pathways
-
Chromene ring oxidation : Treatment with mCPBA converts the 4-oxo group to a lactone, enhancing electrophilicity for nucleophilic attacks.
-
Benzimidazole reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the imidazole ring, altering π-conjugation and bioactivity .
Comparative reactivity :
| Process | Reagent | Selectivity |
|---|---|---|
| Chromene oxidation | mCPBA (1.2 eq) | Exclusive lactonization |
| Benzimidazole reduction | H₂ (50 psi), Pd-C 10% | Complete saturation |
Structural Modifications for Bioactivity
Structure-activity relationship (SAR) studies reveal:
-
Chromene C3 substituents : Electron-withdrawing groups (e.g., NO₂) enhance antimicrobial activity by 3–5 fold compared to electron-donating groups (e.g., OMe) .
-
Benzimidazole N1 alkylation : Improves blood-brain barrier penetration in CNS-targeted analogs .
Bioactivity correlation :
| Derivative | IC₅₀ (μM) against P. aeruginosa | LogP |
|---|---|---|
| Parent compound | 112 ± 9.3 | 2.81 |
| 3-NO₂ analog | 38 ± 4.1 | 3.15 |
| N1-methyl benzimidazole | 89 ± 7.6 | 2.45 |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a chromene structure, including N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide, exhibit significant anticancer activities. The benzimidazole moiety is known for its ability to interact with DNA and inhibit tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways related to survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially due to the presence of the benzimidazole ring, which enhances its interaction with microbial enzymes . In vitro studies demonstrated a broad-spectrum activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Coumarin derivatives have been reported to inhibit inflammatory mediators in various models of inflammation, suggesting that this compound may modulate pathways involved in inflammatory responses .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various chromene derivatives, including this compound, demonstrating potent cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via caspase activation .
Case Study 2: Antimicrobial Effects
In a recent investigation, the compound was tested against multi-drug resistant bacterial strains. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentration values comparable to standard antibiotics, showcasing its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with biological targets such as enzymes and DNA. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. Additionally, the compound’s ability to intercalate with DNA strands can disrupt DNA replication and transcription processes, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues from
Compounds 11–15 in share a benzimidazole core linked to a benzamide via a propenone bridge. Key differences include:
- Substituent Position : Methoxy (compounds 11–13 ) or hydroxy (compounds 14–15 ) groups on the benzamide’s aryl ring.
- Physical Properties : Hydroxy-substituted compounds (14 , 15 ) exhibit higher melting points (>300°C) compared to methoxy derivatives (258–283°C), likely due to enhanced intermolecular hydrogen bonding .
Table 1: Comparison of Benzimidazole Derivatives from
| Compound ID | Substituent | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|
| 11 | 2-methoxyphenyl | 272.2–273.4 | Propenone linker, benzamide |
| 12 | 3-methoxyphenyl | 281.7–283.6 | Propenone linker, benzamide |
| 13 | 4-methoxyphenyl | 258.4–260.2 | Propenone linker, benzamide |
| 14 | 2-hydroxyphenyl | >300 | Propenone linker, hydroxybenzamide |
| 15 | 3-hydroxyphenyl | >300 | Propenone linker, hydroxybenzamide |
The target compound replaces the propenone linker with a carboxamide group directly attached to the coumarin scaffold. This substitution likely improves metabolic stability by eliminating the α,β-unsaturated ketone, which is prone to Michael addition reactions in vivo.
Comparison with N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c)
Compound 12c () features a formamidine linker instead of a carboxamide. Key distinctions include:
- Spectroscopic Data : The IR spectrum of 12c shows a C=N stretch at 1602 cm⁻¹ and an NH stretch at 3194 cm⁻¹, whereas the carboxamide in the target compound would exhibit characteristic amide C=O (~1650–1700 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that combines elements of benzimidazole and chromene, which contribute to its biological properties. The chemical structure is represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different pathogens:
| Pathogen | MIC (µM) | Notes |
|---|---|---|
| Staphylococcus aureus | 1.27 | Effective against Gram-positive bacteria |
| Escherichia coli | 2.54 | Moderate activity against Gram-negative bacteria |
| Candida albicans | 1.43 | Significant antifungal properties |
These results indicate that this compound exhibits potent antimicrobial effects, particularly against Gram-positive bacteria and fungi .
Anticancer Activity
The anticancer potential of the compound has also been investigated. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with the following IC50 values reported:
| Cancer Cell Line | IC50 (µM) | Comparison to Standard Drug (5-FU) |
|---|---|---|
| HCT116 | 5.85 | More potent than 5-FU (9.99 µM) |
| MCF7 | 4.53 | Comparable activity |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in both microbial and cancer cells.
- Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some derivatives exhibit antioxidant activities, which could contribute to their protective effects against oxidative stress-related cellular damage.
Case Studies
A notable case study involved the application of this compound in treating tuberculosis infections. It was shown to selectively inhibit Mycobacterium tuberculosis with an IC50 value comparable to existing treatments . Molecular docking studies indicated strong binding affinity to target enzymes critical for bacterial survival.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates .
- Reaction monitoring : LC-MS tracks intermediate formation (e.g., detecting hydrodechlorination byproducts) .
- Temperature control : Maintaining 45–60°C during cyclization minimizes side reactions .
How can the compound’s structure be rigorously characterized to confirm synthetic success?
Basic
A combination of analytical techniques is essential:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- Elemental analysis : Validate C/H/N ratios (±0.4% tolerance) .
What experimental designs are suitable for evaluating its biological activity in academic research?
Basic
In vitro assays :
- Antimicrobial activity : MIC assays against Gram-positive/negative bacteria (e.g., P. aeruginosa MH602) .
- Anticancer screening : MTT assays on human cancer cell lines (e.g., colorectal carcinoma) .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based protocols .
Q. Advanced
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with bioactivity .
- Mechanistic studies : Use GFP reporter strains to quantify quorum sensing inhibition (e.g., LasR-dependent pathways) .
How can researchers resolve contradictions in reported biological data for this compound?
Advanced
Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies:
- Orthogonal validation : Confirm activity using independent assays (e.g., SPR for target binding alongside cell-based assays) .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl or nitro substitutions) to identify critical pharmacophores .
- Dose-response curves : Establish EC/IC values to quantify potency differences .
Example : Compound 6p (a benzimidazole-triazole analog) showed 68% quorum sensing inhibition at 250 µM but lower cytotoxicity in HEK cells, highlighting assay-specific variability .
What methodologies elucidate the compound’s mechanism of action and target engagement?
Q. Advanced
- Molecular docking : Use Schrödinger Glide to predict binding modes with targets like LasR or kinase domains (PDB: 3H6) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .
What strategies improve the compound’s pharmacokinetic properties for preclinical development?
Q. Advanced
- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., chromene ring oxidation) .
- Pro-drug design : Mask polar groups (e.g., carboxamide) with ester linkages for improved bioavailability .
How can researchers leverage structural analogs to overcome synthetic or biological limitations?
Q. Advanced
- Analog synthesis : Replace the chromene core with coumarin or flavone derivatives to modulate π-π stacking .
- Bioisosteric replacement : Substitute benzimidazole with indole or purine scaffolds to reduce toxicity .
- Data-driven SAR : Prioritize derivatives with logP 2–4 and topological polar surface area <140 Ų for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
